molecular formula C39H32O2P2 B3068422 (R)-C3-TunePhos CAS No. 486429-99-6

(R)-C3-TunePhos

Cat. No. B3068422
M. Wt: 594.6 g/mol
InChI Key: GTIXSUJKFAATAE-UHFFFAOYSA-N
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Description

(R)-C3-TunePhos is a novel synthetic phospholipid analog that has recently been developed as a potential tool for studying the structure and function of cell membranes. It is a phospholipid analog with a unique structure, consisting of three chiral centers, which makes it an attractive candidate for studying the effects of chirality on membrane properties. The unique structure of (R)-C3-TunePhos has allowed for the study of its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.

Scientific Research Applications

Redox-neutral domino reaction of arylethynylbenzylidenearylpentynones catalyzed by gold catalyst

  • Scientific Field : Organic Chemistry
  • Application Summary : “®-C3-TunePhos” is used as a ligand in the redox-neutral domino reaction of arylethynylbenzylidenearylpentynones, which is catalyzed by a gold catalyst .

Asymmetric allylic O-alkylation

  • Scientific Field : Organic Chemistry
  • Application Summary : “®-C3-TunePhos” is used in the asymmetric allylic O-alkylation .

Asymmetric alkylation of racemic secondary phosphines catalyzed by ruthenium chiral diphosphine hydride complexes

  • Scientific Field : Organic Chemistry
  • Application Summary : “®-C3-TunePhos” is used in the asymmetric alkylation of racemic secondary phosphines, which is catalyzed by ruthenium chiral diphosphine hydride complexes .

Stereoselective preparation of cyclopropylcarboxaldehydes via Rh-catalyzed asymmetric hydroformylation of cyclopropenes

  • Scientific Field : Organic Chemistry
  • Application Summary : “®-C3-TunePhos” is used in the stereoselective preparation of cyclopropylcarboxaldehydes via Rh-catalyzed asymmetric hydroformylation of cyclopropenes .

Rhodium-catalyzed asymmetric hydrogenations

  • Scientific Field : Organic Chemistry
  • Application Summary : “®-C3-TunePhos” is used in Rhodium-catalyzed asymmetric hydrogenations . It provides comparable or superior enantioselectivities and catalytic abilities to BINAP in Ru-catalyzed asymmetric hydrogenations of β-keto esters, cyclic β-(acylamino)acrylates, and α-phthalimide ketones .

Asymmetric Hydrogenation

  • Scientific Field : Organic Chemistry
  • Application Summary : “®-C3-TunePhos” is used in Chiral Quest Phosphine Ligands for Asymmetric Hydrogenation .

Asymmetric Hydrogenation of β-Keto Esters

  • Scientific Field : Organic Chemistry
  • Application Summary : “®-C3-TunePhos” is used in the Ru-catalyzed asymmetric hydrogenation of β-keto esters . It provides comparable or superior enantioselectivities and catalytic abilities to BINAP .

Asymmetric Hydrogenation of Cyclic β-(acylamino)acrylates

  • Scientific Field : Organic Chemistry
  • Application Summary : “®-C3-TunePhos” is used in the Ru-catalyzed asymmetric hydrogenation of cyclic β-(acylamino)acrylates .

properties

IUPAC Name

(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O2P2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-14,16-27H,15,28-29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIXSUJKFAATAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-C3-TunePhos

CAS RN

301847-89-2
Record name R-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
B Bechem, RL Patman, ASK Hashmi… - The Journal of organic …, 2010 - ACS Publications
5-Substituted-2-furan methanols 1a−c are subject to enantioselective carbonyl allylation, crotylation and tert-prenylation upon exposure to allyl acetate, α-methyl allyl acetate, or 1,1-…
Number of citations: 35 pubs.acs.org
MA Ashatkina, AN Reznikov, YN Klimochkin - Russian Journal of Organic …, 2022 - Springer
The influence of the ligands and leaving group on the direction and selectivity of the intramolecular arylation of ortho-substituted chalcones is discussed. In the presence of Pd …
Number of citations: 1 link.springer.com
S Reimann, T Mallat, A Baiker - Journal of Catalysis, 2007 - Elsevier
The allylic substitution of (E)-1,3-diphenylallyl acetate (1a) with dimethyl malonate was investigated on Pd/Al 2 O 3 modified by (R)- and (S)-BINAP, (S,S)-Chiraphos, (R)-C 3 -Tunephos, …
Number of citations: 16 www.sciencedirect.com
Y Zhang, J Zhang - scholar.archive.org
1a ee (%) yield (%) 1(S)-MeO-biphenp AgOTf DCM-10 40-11 48 2(R)-C1-tunephos AgOTf DCM-10 37-6 40 3(S)-C2-tunephos AgOTf DCM-10 39 32 44 4(R)-C3-tunephos AgOTf DCM-…
Number of citations: 0 scholar.archive.org
X Sun, X Zhang - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
n=1 [486429‐92‐9 ] C 37 H 28 O 2 P 2 (MW 566.56) InChI = 1S/C37H28O2P2/c1‐5‐15‐28(16‐6‐1)40(29‐17‐7‐2‐8‐18‐29)34‐25‐13‐23‐32‐36(34)37‐33(39‐27‐38‐32)24‐14‐26‐35…
Number of citations: 2 onlinelibrary.wiley.com
T Note - J. Org. Chem, 2000 - Citeseer
Catalysts & Ligands available in collaboration with Page 1 Visit www.strem.com for new product information and searchable catalog. Strem Chemicals, Inc. 7 Mulliken Way Newburyport…
Number of citations: 4 citeseerx.ist.psu.edu
SYD Reimann - 2010 - research-collection.ethz.ch
The application of heterogeneous enantioselective catalysts in the synthesis of chiral products is an environmentally rational route, since heterogeneous catalysts are relatively stable …
Number of citations: 0 www.research-collection.ethz.ch
D Ager - Platinum Metals Review, 2012 - cyberleninka.org
(University of Uppsala, Sweden). Iridiumbased catalysts can be used for the asymmetric hydrogenation of unfunctionalised alkenes. The lecture covered the development of new ligand …
Number of citations: 2 cyberleninka.org
JF Bower, IS Kim, RL Patman… - Angewandte Chemie …, 2009 - Wiley Online Library
Classical protocols for carbonyl allylation, propargylation and vinylation typically rely upon the use of preformed allyl metal, allenyl metal and vinyl metal reagents, respectively, …
Number of citations: 268 onlinelibrary.wiley.com
S Tong, A Limouni, Q Wang, MX Wang… - Angewandte …, 2017 - Wiley Online Library
Combining a catalytic enantioselective reaction with dimerization in a single operation is an efficient way to upgrade the enantiomeric excesses (ee) of the product. Palladium‐catalyzed …
Number of citations: 58 onlinelibrary.wiley.com

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